The synthesis of cadmium tellurite can be achieved through several methods, including:
The synthesis conditions, such as temperature and pressure, significantly influence the purity and morphology of the resulting cadmium tellurite crystals. Precise control over these parameters is essential to optimize the yield and quality of the product.
Cadmium tellurite features a unique molecular structure characterized by its monoclinic crystal system. The arrangement of cadmium ions within a framework of tellurite ions contributes to its semiconductor properties.
The structural arrangement allows for significant interactions with light, making cadmium tellurite a candidate for optical applications .
Cadmium tellurite can participate in various chemical reactions, particularly those involving reduction or oxidation processes. For instance:
These reactions are crucial for understanding the compound's behavior in different chemical environments .
The mechanism by which cadmium tellurite operates primarily involves its semiconductor properties, which allow it to absorb photons effectively. When exposed to light, electrons are excited from the valence band to the conduction band, creating electron-hole pairs that can contribute to electrical conductivity.
Cadmium tellurite exhibits stability under various conditions compared to its constituent elements, cadmium and tellurium. It has a vapor pressure of zero at ambient temperatures and demonstrates low acute toxicity when compared to its parent compounds .
Cadmium tellurite is utilized in several scientific and industrial applications:
Microwave-assisted synthesis enables rapid, uniform heating for precise CdTe nanocrystal growth. By manipulating temperature (150–250°C) and pressure (10–20 atm), this method achieves kinetic control over nucleation and crystallinity. The reaction of cadmium precursors (e.g., CdCl₂) with tellurium sources (e.g., NaHTe) in coordinating solvents yields monodisperse quantum dots (QDs) with tunable diameters (3–6 nm). Optimized pressure conditions suppress surface oxidation, while temperature gradients influence defect passivation, elevating photoluminescence quantum yields to >65% [6]. This technique is particularly advantageous for batch reproducibility and scale-up of CdTe QDs for light-harvesting applications.
Vapor transport deposition (VTD) is a high-throughput industrial method for depositing CdTe absorber layers. In this process, CdTe vapor sublimated from a packed-bed source (600°C) is transported via helium carrier gas (50–200 sccm) onto heated substrates (400–550°C) under vacuum (0.5–2.0 Torr) [2]. Computational models confirm that deposition rates peak at 30 nm/s under stagnation flow configurations, with substrate temperature critically influencing film morphology:
Parameter | Range | Effect on CdTe Film |
---|---|---|
Substrate Temperature | 400–550°C | ↑ Temp → Grain coarsening, resublimation |
He Flow Rate | 50–200 sccm | ↑ Flow → Uniform thickness |
Chamber Pressure | 0.5–2.0 Torr | ↓ Pressure → Columnar grain growth |
Source-Substrate Gap | 10–50 mm | ↓ Gap → Higher deposition rate |
Laser scribing integrates series interconnections for module fabrication, enabling full-device throughput in <4.5 hours [1].
Electrochemical deposition offers a low-cost route for CdTe thin films. Using a three-electrode cell, Cd²⁺ and HTeO₂⁺ precursors undergo cathodic co-deposition onto TCO-coated glass at 85°C and pH 2.0. Applied potentials (-0.65 V vs. SCE) control stoichiometry, while post-deposition annealing (400°C, CdCl₂ vapor) triggers grain growth, boosting electron mobility to 100 cm²/V·s [4]. For higher-purity films, close-space sublimation (CSS) remains prevalent: polycrystalline CdTe powder sublimes at 600°C in a graphite box, condensing onto nearby substrates (500°C). CSS achieves record cell efficiencies of 22.1% due to superior crystallinity and minimal defects [4].
Solution-processed CdTe buffer layers (BLs) enhance interfacial properties in perovskite solar cells (PSCs). Simulations using SCAPS-1D show that a 50-nm CdTe BL between CH₃NH₃SnI₃ perovskite and CuI hole-transport layer (HTL):
Parameter | Without BL | With CdTe BL | Optimized BL |
---|---|---|---|
PCE (%) | 11.09 | 14.76 | 23.56 |
VOC (V) | 0.69 | 0.83 | 0.92 |
JSC (mA/cm²) | 26.22 | 25.96 | 29.84 |
Fill Factor (%) | 61.46 | 68.42 | 79.11 |
Thickness optimization (80–120 nm) and absorber bandgap tuning further elevate efficiency to 23.56% [5].
CdTe QDs are synthesized through aqueous and organometallic pathways:
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